

N-benzyl-2-(4-methoxyphenoxy)ethanamine

physical and chemical properties

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Compound of Interest

Compound Name: *N*-benzyl-2-(4-methoxyphenoxy)ethanamine

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N-benzyl-2-(4-methoxyphenoxy)ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-(4-methoxyphenoxy)ethanamine is a substituted secondary amine with a chemical structure that suggests potential applications in medicinal chemistry and materials science. Its core structure features a benzyl group and a methoxyphenoxy ethyl group attached to a central nitrogen atom. This technical guide provides a summary of the available physical and chemical properties, a generalized synthetic approach, and an analytical workflow for this compound. It is important to note that while information on its hydrochloride salt is available, comprehensive experimental data for the free base is limited in the public domain. For comparative purposes, data for its isomer, N-benzyl-2-(2-methoxyphenoxy)ethanamine, is also included where specific data for the 4-methoxy isomer is unavailable.

Physical and Chemical Properties

The hydrochloride salt of **N-benzyl-2-(4-methoxyphenoxy)ethanamine** is identified by CAS numbers 55247-60-4 and 1609400-45-4.^{[1][2][3]} Limited specific experimental data for the free base is publicly available. The following tables summarize the known and predicted properties

of **N-benzyl-2-(4-methoxyphenoxy)ethanamine** and its better-characterized isomer, N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Table 1: Core Properties of **N-benzyl-2-(4-methoxyphenoxy)ethanamine** and its Hydrochloride Salt

Property	Value	Source
IUPAC Name	N-benzyl-2-(4-methoxyphenoxy)ethanamine	N/A
CAS Number (HCl Salt)	55247-60-4, 1609400-45-4	[1][2][3]
Molecular Formula (Free Base)	C16H19NO2	[4]
Molecular Weight (Free Base)	257.33 g/mol	[4]
Physical Form (HCl Salt)	Solid	[3]
Purity (HCl Salt)	95%	[3]

Table 2: Physical and Chemical Properties of the Isomer N-benzyl-2-(2-methoxyphenoxy)ethanamine

Property	Value	Source
CAS Number	3246-03-5	[4][5]
Molecular Formula	C16H19NO2	[4][5]
Molecular Weight	257.33 g/mol	[4][5]
Boiling Point	160-161 °C at 0.3 Torr	[6]
Density (Predicted)	1.072 g/cm ³	[6]
pKa (Predicted)	8.40	[6]
LogP	2.79	[7]
Topological Polar Surface Area	30.5 Å ²	[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-benzyl-2-(4-methoxyphenoxy)ethanamine** is not available in the provided search results, a general synthetic route can be proposed based on standard organic chemistry reactions, such as reductive amination.

Generalized Synthesis via Reductive Amination

This method involves the reaction of 2-(4-methoxyphenoxy)ethan-1-amine with benzaldehyde in the presence of a reducing agent.

Materials:

- 2-(4-methoxyphenoxy)ethan-1-amine
- Benzaldehyde
- A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Anhydrous magnesium sulfate or sodium sulfate
- Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexane)

Procedure:

- **Imine Formation:** Dissolve 2-(4-methoxyphenoxy)ethan-1-amine and a slight excess of benzaldehyde in the chosen solvent. The reaction is typically stirred at room temperature to form the corresponding imine intermediate.
- **Reduction:** To the solution containing the imine, add the reducing agent portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl

acetate.

- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to elucidate the chemical structure.
- **Mass Spectrometry (MS):** To confirm the molecular weight.
- **High-Performance Liquid Chromatography (HPLC):** To determine the purity of the compound. An example of an HPLC method for the isomer involves a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.^[7]

Biological Activity and Signaling Pathways

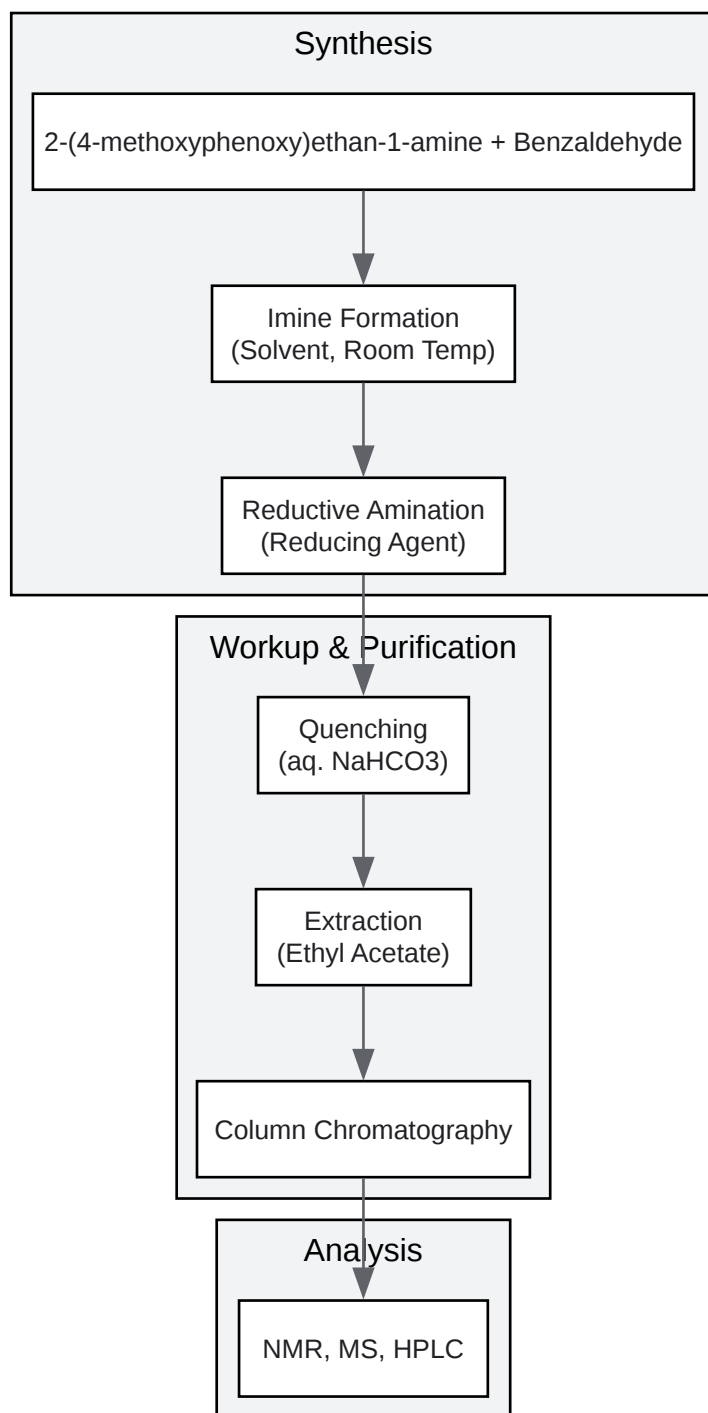
There is currently no publicly available information regarding the specific biological activity or the signaling pathways associated with **N-benzyl-2-(4-methoxyphenoxy)ethanamine**.

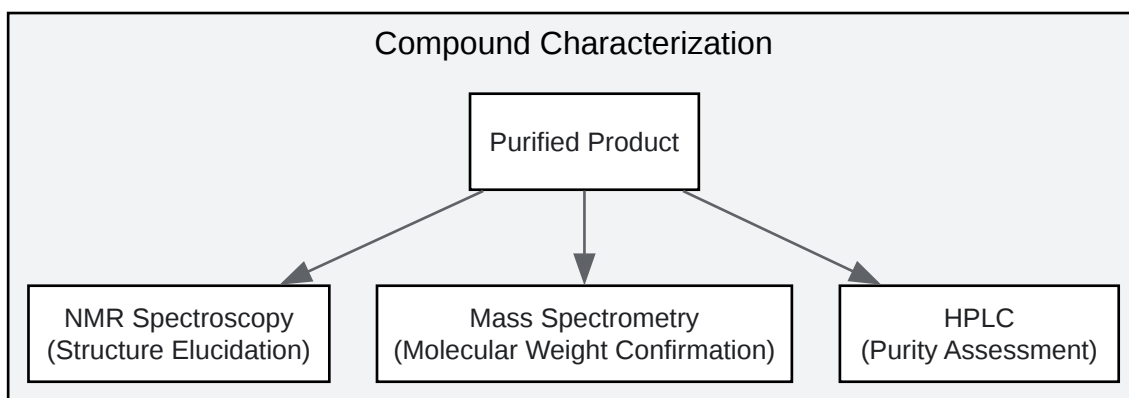
Research on structurally related compounds, such as N-benzyl-N-methyldecan-1-amine, has shown anti-inflammatory effects through the inhibition of JNK, p38 MAPK, and NF- κ B signaling pathways, but it is crucial to note that these findings cannot be directly extrapolated to **N-benzyl-2-(4-methoxyphenoxy)ethanamine** due to structural differences.^[8]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **N-benzyl-2-(4-methoxyphenoxy)ethanamine**.





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